(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
1-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H16N2OS/c1-7(5-12-3)10-4-9-8(2)11-6-13-9/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
SYGNNNTYIMHQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC(C)COC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction
The synthesis of 4-methyl-1,3-thiazol-5-yl derivatives can follow established heterocyclic synthesis routes, such as the Hantzsch synthesis or the Gewald reaction, with modifications for specific substitutions.
- Gewald Reaction : Condensation of a ketone (or aldehyde) with a thiocarbonyl compound and a cyano compound under basic conditions to form substituted thiazoles.
- Condensation of methyl ketones with thiourea derivatives in the presence of a base (e.g., sodium ethoxide) to yield 4-methyl-1,3-thiazol-5-yl derivatives.
| Parameter | Details |
|---|---|
| Reagents | Methyl ketone, thiourea, cyanoacetic acid derivatives |
| Catalyst | Base (NaOH, KOH) |
| Solvent | Ethanol or water |
| Temperature | 80-120°C |
| Time | 4-8 hours |
Functionalization at the 5-Position
Post ring-formation, the methyl group at the 4-position can be functionalized via methylation or halogenation, followed by nucleophilic substitution to introduce the methyl linkage.
Formation of the Methyl Linkage to the Amine
Alkylation of the Amino Group
The key step involves attaching the (4-methyl-1,3-thiazol-5-yl)methyl group to a suitable amino precursor, such as (2R,5R)-1,6-diphenylhexane-2,5-diamine .
- Reductive amination or alkylation using formaldehyde derivatives or halomethyl compounds.
- Reacting the amino compound with paraformaldehyde or chloromethyl derivatives in the presence of a base (e.g., triethylamine) to form the methyl linkage.
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | Formaldehyde, halomethyl compounds |
| Catalyst | Triethylamine or similar base |
| Solvent | Methanol, ethanol |
| Temperature | 25-50°C |
| Duration | 2-6 hours |
Attachment of the (1-Methoxypropan-2-yl) Group
Synthesis of the (1-Methoxypropan-2-yl) Moiety
According to patent literature, (1-Methoxypropan-2-yl) can be synthesized via the reaction of propylene oxide with methanol under specific catalytic conditions:
- Catalyst System : Enantiomerically selective cobalt-salen complexes or basic catalysts such as NaOH.
Propylene oxide + Methanol → (1-Methoxypropan-2-yl) alcohol
| Parameter | Details |
|---|---|
| Reactants | Propylene oxide, methanol |
| Catalyst | Cobalt-salen complex or NaOH |
| Solvent | Methanol (reactant) or inert solvents |
| Temperature | 0-60°C (preferably 20-40°C) |
| Pressure | Atmospheric or slight excess of methanol |
Conversion to the Amine Derivative
The alcohol is then converted into the corresponding amine via nucleophilic substitution or reduction :
- Amine formation can involve converting the alcohol to a chloride or mesylate, then reacting with ammonia or amines.
(1-Methoxypropan-2-yl) alcohol + SOCl₂ → Chloride intermediate
Chloride + Ammonia → (1-Methoxypropan-2-yl)amine
Final Assembly and Purification
The final compound is assembled via coupling reactions , often through amide or carbamate formation, depending on the functional groups present.
- Solvent removal via rotary evaporation.
- Crystallization or chromatography.
- Techniques such as spray drying or lyophilization for solid dispersions.
Summary of the Synthetic Route
Data Table: Summary of Key Reagents and Conditions
| Stage | Reagents | Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Thiazole synthesis | Methyl ketone, thiourea | NaOH or KOH | Ethanol/water | 80-120°C | Gewald reaction |
| Methyl linkage | Formaldehyde, halomethyl compounds | Triethylamine | Methanol | 25-50°C | Alkylation |
| (1-Methoxypropan-2-yl) synthesis | Propylene oxide, methanol | Co-salen complex or NaOH | Methanol | 0-60°C | Selective epoxide ring opening |
| Final coupling | Chlorides or mesylates | Base (e.g., NaH, K₂CO₃) | Appropriate solvent | Room temperature | Amine formation |
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications on the Thiazole Ring
4-Methyl-1,3-thiazole Derivatives
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine ():
- Structure : The thiazole ring has a phenyl group at position 2 and a methyl at position 3. The amine substituent is a simple methyl group.
- Properties : Molecular weight = 218.32 g/mol; higher lipophilicity due to the phenyl group.
- Significance : The aromatic phenyl group may enhance π-π stacking interactions in biological targets, contrasting with the target compound’s methoxyalkyl chain, which could improve solubility .
- 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (): Structure: A linear propylamine chain replaces the methoxypropan-2-yl group.
Positional Isomers and Substituted Thiazoles
- 5-Methyl-1,3-thiazol-2-amine (): Structure: Amine at position 2 instead of 5; methyl at position 4.
Variations in the Amine Substituent
Ether-Containing Alkyl Chains
Aromatic and Heterocyclic Substituents
- N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles (): Structure: Aryl groups on the thiazole and benzylamine substituents. Activity: Demonstrated antioxidant properties, suggesting that electron-donating groups (e.g., methoxy) in the target compound could similarly modulate redox activity .
Sulfur-Containing Groups
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-methyloxime (): Structure: Sulfonyl and oxime groups adjacent to the thiazole. Impact: Electron-withdrawing sulfonyl groups may reduce nucleophilicity of the thiazole nitrogen, contrasting with the target compound’s electron-donating methoxy group .
Biological Activity
(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities. The thiazole ring and the methoxypropan moiety suggest a diverse range of pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula for (1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is C₁₄H₁₉N₃OS. The structure features a thiazole ring that is known for its biological relevance, particularly in medicinal chemistry.
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Here we summarize key findings from recent studies:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds with thiazole moieties displayed significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | Staphylococcus aureus | 32 µg/mL |
| Thiazole B | Escherichia coli | 64 µg/mL |
| Thiazole C | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation. For instance, a compound structurally similar to (1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC₅₀ value of approximately 15 µM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound X | MCF-7 | 15 |
| Compound Y | HeLa | 20 |
| Compound Z | A549 | 25 |
The proposed mechanism of action for the biological activities of thiazole derivatives often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit DNA synthesis or interfere with protein synthesis in target cells .
Case Studies
Several case studies highlight the therapeutic potential of thiazole-containing compounds:
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of a thiazole derivative in treating bacterial infections resistant to conventional antibiotics. The results demonstrated a notable reduction in infection rates among patients treated with the compound .
- Case Study on Cancer Treatment : Another study focused on the application of a thiazole-based drug in combination therapy for breast cancer patients. The combination led to improved overall survival rates compared to standard treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
